2,4,6-Trimethylbenzenesulfonohydrazide

Overview

Description

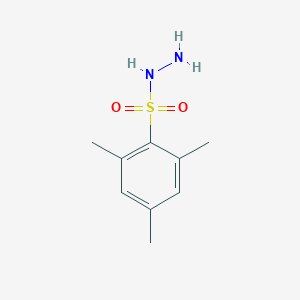

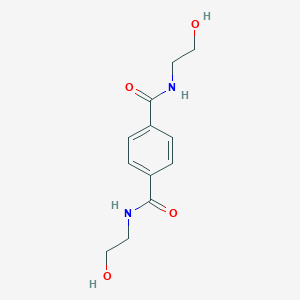

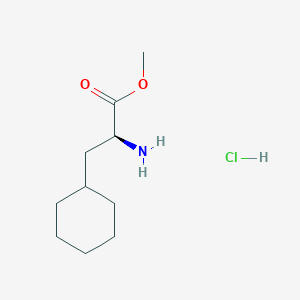

2,4,6-Trimethylbenzenesulfonohydrazide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158041. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

2,4,6-Trimethylbenzenesulfonohydrazide and its derivatives have been explored for their potential antimicrobial applications. Research by Popiołek et al. (2021) demonstrated that synthesized 2,4,6-trimethylbenzenesulfonyl hydrazones exhibited significant antimicrobial activity, particularly against Gram-positive bacterial strains, indicating its potential as a basis for developing new antimicrobial agents (Popiołek et al., 2021).

Hydrogenating Agent in Organic Synthesis

Cusack et al. (1976) identified 2,4,6-Trimethylbenzenesulphonyl hydrazide as an effective hydrogenating agent for various organic compounds. Its high rate of thermal decomposition and utility in reducing azobenzene and olefins highlight its significance in organic synthesis (Cusack et al., 1976).

Gas Separation Applications

Abdulhamid et al. (2021) conducted research on a sulfonic acid-functionalized trimethyl-substituted polyimide synthesized from 2,4,6-trimethylbenzenesulfonic acid. This material exhibited notable properties for gas separation, particularly in enhancing CO2/CH4 selectivity, which is crucial for applications like natural gas sweetening (Abdulhamid et al., 2021).

Conductive Polymer Synthesis

Subramanian et al. (2009) explored the use of iron(iii) 2,4,6-trimethylbenzenesulfonate in the vapor-phase polymerization of conductive polymers. This research demonstrated the potential of 2,4,6-trimethylbenzenesulfonate in creating highly conductive polypyrrole and poly(3,4-ethylenedioxythiophene) films, indicating its utility in the field of conductive materials (Subramanian et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound has been used in the synthesis of certain organic compounds .

Mode of Action

It’s known that this compound plays a role in the synthesis of certain organic compounds . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It’s known that this compound is involved in the synthesis of certain organic compounds

Result of Action

It’s known that this compound is used in the synthesis of certain organic compounds

Properties

IUPAC Name |

2,4,6-trimethylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-6-4-7(2)9(8(3)5-6)14(12,13)11-10/h4-5,11H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUBKTQDNVZHIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167254 | |

| Record name | Mesitylene-2-sulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16182-15-3 | |

| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16182-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylene-2-sulphonohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016182153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16182-15-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesitylene-2-sulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesitylene-2-sulphonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,4,6-Trimethylbenzenesulfonyl hydrazide in the hydrogenation of Liquid Natural Rubber?

A1: 2,4,6-Trimethylbenzenesulfonyl hydrazide acts as a precursor to diimide, a powerful hydrogenation agent. Upon thermal decomposition, MSH releases diimide, which then selectively reduces the carbon-carbon double bonds present in LNR. This process leads to the formation of Hydrogenated Liquid Natural Rubber (HLNR) [, ].

Q2: What are the advantages of using 2,4,6-Trimethylbenzenesulfonyl hydrazide as a diimide source for LNR hydrogenation?

A2: The use of MSH for LNR hydrogenation offers several advantages. Firstly, it enables a relatively mild reaction approach, avoiding the need for high pressures and temperatures often associated with traditional catalytic hydrogenation methods []. This mild approach minimizes the risk of unwanted side reactions and degradation of the LNR structure. Secondly, the reaction demonstrates high selectivity towards the carbon-carbon double bonds, preserving other functional groups potentially present in the LNR []. This selectivity is crucial for obtaining HLNR with desired properties.

Q3: How does the choice of solvent influence the hydrogenation reaction when using 2,4,6-Trimethylbenzenesulfonyl hydrazide?

A3: The solvent plays a significant role in the effectiveness of MSH-mediated hydrogenation. Studies show that using o-xylene as a solvent leads to optimal hydrogenation percentages exceeding 90% []. This can be attributed to o-xylene's ability to solubilize both LNR and MSH effectively, facilitating better interaction between the reactants and promoting the hydrogenation process.

Q4: Are there any spectroscopic techniques used to characterize the hydrogenation of LNR using 2,4,6-Trimethylbenzenesulfonyl hydrazide?

A4: Yes, researchers primarily employ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopies to characterize the structure of both LNR and HLNR []. FTIR helps identify the changes in the functional groups, particularly the decrease in the intensity of peaks associated with carbon-carbon double bonds upon hydrogenation. NMR, particularly proton NMR (1H NMR), allows for the quantification of the degree of hydrogenation by comparing the integration values of signals corresponding to the protons attached to the double bonds before and after the reaction.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)

![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)